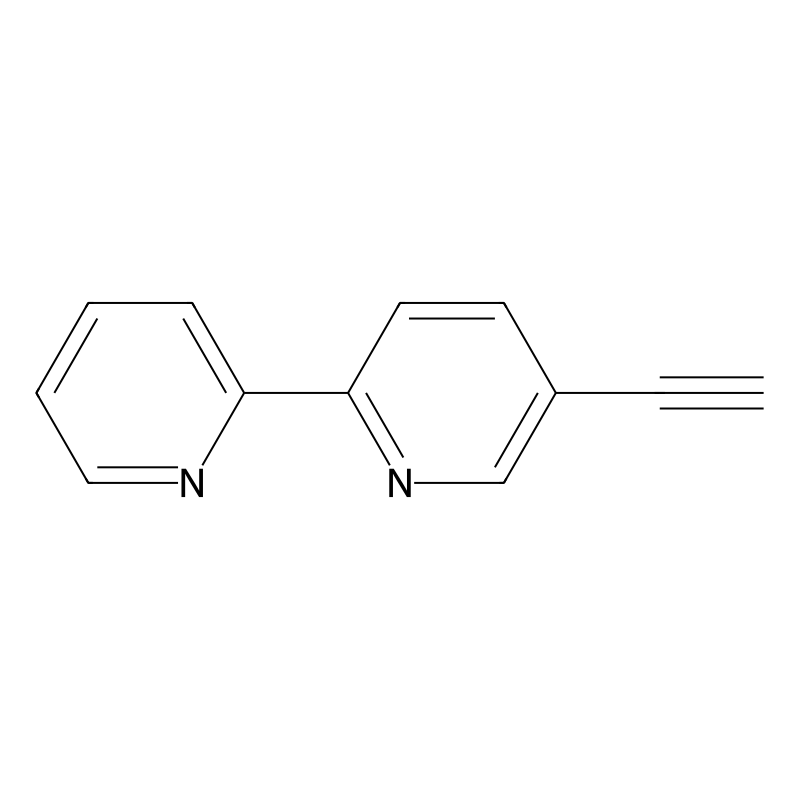

5-Ethynyl-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Ethynyl-2,2'-bipyridine is a relatively new organic compound with the CAS number 162318-34-5. Research articles describe its synthesis through various methods, including Sonogashira coupling and metalation-acetylation reactions. These studies also detail the characterization of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

While research on 5-Ethynyl-2,2'-bipyridine is still ongoing, its unique structure has led to potential applications in various scientific fields:

- Coordination Chemistry: The presence of the bipyridine and ethynyl moieties makes 5-Ethynyl-2,2'-bipyridine a potential ligand for metal ions. Studies have explored its complexation with different metals, investigating its ability to form stable coordination complexes with various functionalities. []

- Material Science: The ethynyl group allows for further functionalization through click chemistry, making 5-Ethynyl-2,2'-bipyridine a building block for the design of novel materials. Researchers have investigated its potential use in the development of new polymers, sensors, and luminescent materials. []

- Biomedical Research: The potential biological activity of 5-Ethynyl-2,2'-bipyridine is being explored in initial studies. Some research suggests its ability to interact with biomolecules, opening avenues for further investigation into its potential therapeutic applications. []

5-Ethynyl-2,2'-bipyridine is an organic compound characterized by its unique structure, which consists of two pyridine rings connected by a single bond, with an ethynyl group (-C≡CH) attached at the 5-position of one of the rings. This compound belongs to the bipyridine family and is noted for its planar geometry due to the conjugated pi system that spans the ethynyl group and the two pyridine rings. This structural arrangement enhances its electronic properties, making it a versatile building block in organometallic chemistry and coordination chemistry .

- Sonogashira Cross-Coupling Reactions: This reaction allows for the formation of carbon-carbon bonds by coupling aryl halides with terminal alkynes in the presence of a palladium catalyst and a base.

- Metal Complex Formation: The compound acts as a chelating ligand, coordinating with metal centers through its nitrogen atoms. This interaction often results in complexes that exhibit distinct photophysical and electrochemical properties .

- Energy Transfer Processes: In multi-metallic complexes, it can serve as a bridging ligand, facilitating energy transfer between different metal centers, which is influenced by structural factors and the nature of the metal ions involved.

While specific biological activities of 5-Ethynyl-2,2'-bipyridine are not extensively documented, compounds in the bipyridine class have been studied for various biological activities. These include potential applications in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The unique electronic properties imparted by the ethynyl group may enhance these interactions .

Several synthetic routes have been developed for producing 5-Ethynyl-2,2'-bipyridine:

- Alkyne Synthesis: One common method involves the reaction of 2,2'-bipyridine derivatives with acetylene or other alkyne sources under appropriate conditions to introduce the ethynyl group at the desired position .

- Cross-Coupling Reactions: Utilizing Sonogashira or similar cross-coupling techniques can yield 5-Ethynyl-2,2'-bipyridine from suitable precursors .

- Functionalization of Bipyridine: The introduction of functional groups onto bipyridine frameworks can also lead to this compound through selective reactions at specific positions on the bipyridine ring .

5-Ethynyl-2,2'-bipyridine has several notable applications:

- Coordination Chemistry: It is widely used as a ligand in coordination compounds and metal complexes due to its ability to stabilize different oxidation states of metal ions .

- Organic Electronics: The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) where charge transport is critical.

- Catalysis: Its role as a ligand in catalytic processes highlights its importance in organic synthesis and material science .

Interaction studies involving 5-Ethynyl-2,2'-bipyridine focus primarily on its coordination with various metal ions. These studies reveal how different metals influence the photophysical properties of the resulting complexes. For instance, complexes formed with gold or ruthenium demonstrate unique luminescent properties that can be tuned based on the metal center and ligands used in conjunction with 5-Ethynyl-2,2'-bipyridine .

Several compounds share structural similarities with 5-Ethynyl-2,2'-bipyridine. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 2,2'-Bipyridine | Two pyridine rings without substituents | Baseline structure for comparison |

| 4-Ethynyl-2,2'-bipyridine | Ethynyl group at the 4-position | Different electronic properties due to position |

| 5-Methyl-2,2'-bipyridine | Methyl group at the 5-position | Alters sterics and electronics compared to ethynyl |

| 6-Ethynylpyridin-3-ol | Ethynyl group on a pyridinic structure | Functionalized for potential biological activity |

The uniqueness of 5-Ethynyl-2,2'-bipyridine lies in its specific substitution pattern and reactivity profile, which enables distinct applications in coordination chemistry and materials science that may not be achievable with other similar compounds.